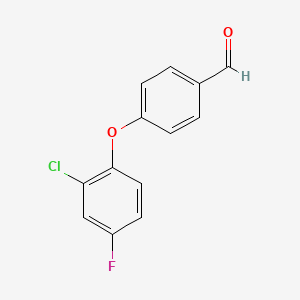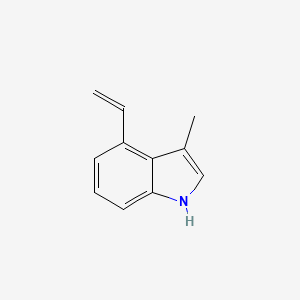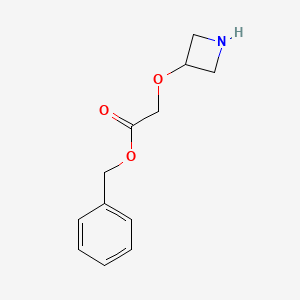
4-(2-Chloro-4-fluorophenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro and a fluoro group, as well as a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenoxy)benzaldehyde typically involves the reaction of 2-chloro-4-fluorophenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2-chloro-4-fluorophenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-4-fluorophenoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(2-Chloro-4-fluorophenoxy)benzoic acid.
Reduction: 4-(2-Chloro-4-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-fluorophenoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluorophenoxy)benzaldehyde: Similar structure but lacks the chloro substituent.
4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde: Contains an additional chloro group.
2-(2-chloro-4-fluorophenoxy)benzaldehyde: Different positioning of the chloro and fluoro groups.
Uniqueness
4-(2-Chloro-4-fluorophenoxy)benzaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and fluoro groups can enhance its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H8ClFO2 |
|---|---|
Molekulargewicht |
250.65 g/mol |
IUPAC-Name |
4-(2-chloro-4-fluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-10(15)3-6-13(12)17-11-4-1-9(8-16)2-5-11/h1-8H |
InChI-Schlüssel |
MGONJVPBVIYNGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)


![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)

![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)


